2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile
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Overview
Description
2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile is a complex organic compound that belongs to the dibenzofuran family This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxy group, and two cyano groups attached to a dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated dibenzofuran compound in the presence of a palladium catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Amination and Cyanation: The amino and cyano groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as ammonia and cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted dibenzofuran derivatives.
Scientific Research Applications
2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile
- 2-Amino-4-(4-fluorophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile
- 2-Amino-4-(4-methylphenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C21H12BrN3O2 |
---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-7-methoxydibenzofuran-1,3-dicarbonitrile |
InChI |
InChI=1S/C21H12BrN3O2/c1-26-13-6-7-14-17(8-13)27-21-18(11-2-4-12(22)5-3-11)15(9-23)20(25)16(10-24)19(14)21/h2-8H,25H2,1H3 |
InChI Key |
YXZMXCJSDHUNST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C(=C(C(=C3O2)C4=CC=C(C=C4)Br)C#N)N)C#N |
Origin of Product |
United States |
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